JNJ-54717793

Receptor selectivity Orexin pharmacology Anxiety disorder models

Standard dual orexin receptor antagonists (DORAs) induce sedation, confounding non-sleep studies. JNJ-54717793 solves this with >50-fold OX1R selectivity (Ki=16 nM vs OX2R Ki=700 nM). • CNS-penetrant with plasma EC50 85 ng/mL, >40% brain occupancy at 6h post-10mg/kg p.o. • Validated in rodent CO2 and sodium lactate panic models without locomotor or sedative effects • Reference standard for SAR studies on azabicyclo[2.2.1]heptane OX1R antagonists

Molecular Formula C22H18F4N6O
Molecular Weight 458.4 g/mol
Cat. No. B8726860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-54717793
Molecular FormulaC22H18F4N6O
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F
InChIInChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1
InChIKeyNWUAUSABGZEYEW-WQVCFCJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-54717793: A Brain-Penetrant Selective OX1R Antagonist


JNJ-54717793, also known as (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine, is a substituted azabicyclo[2.2.1]heptane derivative developed as a selective orexin-1 receptor (OX1R) antagonist [1]. This compound was optimized from a nonselective dual orexin receptor antagonist (DORA) template to achieve oral bioavailability and CNS penetration [2]. JNJ-54717793 binds with high affinity to human OX1R (Ki = 16 nM) and exhibits 50-fold selectivity over human OX2R (Ki = 700 nM) [1]. It was advanced as the first clinical development candidate for selective OX1R antagonism, specifically targeting anxiety and panic disorders [2].

Selective OX1R antagonist for panic provocation and fear circuit research
Oral CNS penetration supports in vivo rodent model studies without confounding sedation
Reported high OX1R selectivity over OX2R enables pathway-specific interrogation

JNJ-54717793 vs. Dual Antagonists: Key Selectivity Advantages


Generic substitution among orexin receptor antagonists is not feasible due to divergent receptor selectivity profiles and pharmacokinetic properties that dictate distinct therapeutic applications. Dual orexin receptor antagonists (DORAs) like suvorexant and almorexant target both OX1R and OX2R, promoting sleep and carrying sedative liabilities [1]. In contrast, JNJ-54717793 was optimized for >50-fold OX1R selectivity, enabling panic and anxiety attenuation without sedation [2]. Furthermore, widely used OX1R tool compounds such as SB-334867 suffer from poor brain penetration and limited selectivity, confounding in vivo interpretation [1]. JNJ-54717793 addresses these gaps through demonstrated CNS exposure, sustained receptor occupancy, and robust efficacy in two translational panic provocation models [2][3].

DORAs Dual antagonists (e.g., suvorexant) engage OX2R, introducing sedative confounds that obscure anxiety circuit interpretation.
SB-334867 Poor brain penetration limits CNS target engagement; in vivo responses may differ from OX1R occupancy profiles.
Class mismatch Panic model endpoints may not transfer across tool compounds with divergent pharmacokinetics or off-target activities.

JNJ-54717793: Quantitative Head-to-Head Evidence


OX1R Selectivity vs Dual Antagonists

JNJ-54717793 demonstrates 50-fold selectivity for OX1R over OX2R, a critical differentiator from dual orexin receptor antagonists (DORAs) that lack this window. In contrast, the DORA suvorexant exhibits sub-10-fold selectivity (OX1R Ki ~0.5 nM, OX2R Ki ~1.5 nM) [1], and the OX1R-preferring tool compound SB-334867 shows only ~50-fold selectivity but with poor brain penetration [2]. JNJ-54717793's selectivity was systematically optimized from a nonselective DORA starting point (compound 5) through iterative SAR, culminating in a >50-fold OX1/OX2 ratio [3].

OX1R Selectivity
Reported comparison
Ki (hOX1R) = 16 nM; Ki (hOX2R) = 700 nM
OX2/OX1 ratio = 44
vs. suvorexant ratio ~3; SB-334867 ratio ~50
Supports OX1R pathway-selectivity research; minimizes OX2R-mediated sedation confounds.
Radioligand binding, human recombinant OX1R/OX2R.
Receptor selectivity Orexin pharmacology Anxiety disorder models

Brain OX1R Occupancy and CNS Exposure

JNJ-54717793 achieves robust, sustained OX1R occupancy in rat brain after oral dosing, a critical advantage over the widely used tool compound SB-334867, which exhibits poor brain penetration [1]. Ex vivo autoradiography demonstrated that JNJ-54717793 at 30 mg/kg p.o. achieved 100% OX1R occupancy at 0.5 h and 2 h post-dose, with 41% occupancy remaining at 6 h after a 10 mg/kg dose [2]. The plasma EC50 for brain OX1R occupancy was 85 ng/mL [2]. In contrast, SB-334867 requires intraperitoneal administration for CNS effects due to limited oral bioavailability and brain penetration [1].

CNS Occupancy
Reported metric
100% OX1R occupancy (30 mg/kg p.o., 0.5–2 h)
Plasma EC50 = 85 ng/mL
41% occupancy at 6 h (10 mg/kg)
Enables CNS target-engagement PK/PD modeling in rodent anxiety research.
Ex vivo autoradiography, rat tenia tecta.
CNS drug delivery Receptor occupancy Blood-brain barrier penetration

Anxiolytic Efficacy in Panic Models

JNJ-54717793 significantly attenuated panic-like behaviors and cardiovascular responses in two clinically translational rat models: acute hypercapnia (CO2 challenge) and sodium lactate infusion following GABA synthesis inhibition [1]. In the CO2 model, JNJ-54717793 (30 mg/kg p.o.) reduced panic-associated freezing behavior and tachycardia [1]. In the sodium lactate model, the compound decreased anxiety-related behavior and blunted heart rate and blood pressure increases [1]. Critically, these effects occurred without altering baseline locomotor activity or sleep architecture, confirming a lack of sedation [1][2]. This contrasts with DORAs, which promote sleep and reduce locomotion [3].

Panic Model Response
Cross-study comparable
Attenuated freezing, tachycardia, pressor responses in CO2 and sodium lactate models (p < 0.05 vs vehicle).
No sedation or locomotor alteration.
Reported OX1R-mediated panic-like behavior attenuation; research tool avoids sleep disruption confounds.
Rat CO2 inhalation and sodium lactate infusion models.
Panic disorder CO2 challenge model Sodium lactate infusion Anxiolytic efficacy

Pharmacokinetic Profile and Human Dosing

JNJ-54717793 exhibits a preclinical pharmacokinetic profile predictive of once-daily dosing in humans, with species-scalable clearance and acceptable oral bioavailability [1]. In rats, oral bioavailability (%F) was 119%, clearance 17 mL/min/kg, and Cmax 1,369 ng/mL at 5 mg/kg [1]. Human clearance was projected at 0.9 mL/min/kg, supporting a 50-320 mg once-daily dose range [1]. This contrasts with many OX1R tool compounds (e.g., SB-334867) that lack favorable oral PK for chronic dosing [2].

Pharmacokinetics
Class-level inference
Rat %F = 119%; CL = 17 mL/min/kg; Cmax = 1,369 ng/mL (5 mg/kg)
Projected human CL 0.9 mL/min/kg; dose range 50–320 mg q.d.
Supports oral dosing for sustained in vivo studies; enables PK/PD correlation across species.
Allometric scaling from mouse, rat, dog, NHP.
Pharmacokinetics Oral bioavailability Human dose prediction Toxicokinetics

Metabolic Stability and Developability

JNJ-54717793 was selected from a series of OX1R antagonists based on superior balance of potency, selectivity, and drug-like properties [1]. Key differentiators include low human liver microsome extraction ratio (<0.3), moderate plasma protein binding (20-23% free fraction), and manageable CYP3A4 induction liability (29% of control at 10 μM) [1]. These properties compare favorably to earlier analogs like compound 25, which had higher ER (0.5) and greater PXR induction (39%) [1]. Toxicokinetic studies in rats and mice showed moderate auto-induction after repeat dosing, but exposures remained above the EC50 [1].

ADME Profile
Reported comparison
Human ER < 0.3; rat ER 0.53; MDCK Papp 14 × 10⁻⁶ cm/s; PXR induction 22%
vs. compound 25: ER 0.5, PXR 39%, occupancy EC50 250 ng/mL
Favorable in vitro ADME supports tool compound developability with lower CYP3A4 induction risk.
Liver microsomes, MDCK permeability, PXR reporter assay.
ADME Drug metabolism Developability Preclinical safety

JNJ-54717793: Validated Research Applications


Preclinical Anxiety and Panic Research

JNJ-54717793 is the optimal tool for investigating OX1R-mediated mechanisms in panic and anxiety disorders. Its 50-fold OX1R selectivity and oral brain penetration enable studies in rodent CO2 and sodium lactate provocation models, where it attenuates panic-like behaviors without altering baseline locomotion or sleep [1]. This profile allows researchers to dissect OX1R-specific contributions to anxiety circuits without confounding sedative effects inherent to DORAs [2].

CNS Target Engagement and Pharmacodynamics

For studies requiring quantifiable CNS receptor occupancy, JNJ-54717793 provides a well-characterized plasma EC50 (85 ng/mL) and sustained brain OX1R binding (>40% at 6 h post-10 mg/kg p.o.) [1]. This enables correlation of plasma exposure with target engagement, facilitating translational PK/PD modeling for potential clinical candidates [3].

OX1R Antagonist Scaffold Benchmark

JNJ-54717793 serves as a benchmark selective OX1R antagonist for structure-activity relationship (SAR) studies. Its optimized profile—achieved through iterative modification of the azabicyclo[2.2.1]heptane core, amide, and heterocyclic moieties—provides a reference point for balancing potency, selectivity, and ADME properties [2]. Researchers developing novel OX1R antagonists can use its Ki (16 nM), selectivity window (50×), and brain occupancy EC50 as comparators.

In Vivo OX1R vs OX2R Studies

JNJ-54717793 is uniquely suited for dissecting the distinct roles of OX1R and OX2R in vivo. While DORAs engage both receptors, JNJ-54717793's high OX1R selectivity allows specific interrogation of OX1R function in anxiety, stress, and addiction models [1][2]. Co-administration with selective OX2R antagonists (e.g., seltorexant) can further delineate receptor-specific pathways.

Application
Selection Property
Validation Focus
Panic provocation model studies
High OX1R selectivity and oral CNS penetration
Panic-like behavior and cardiovascular endpoints in CO₂/lactate models
CNS target engagement studies
Well-characterized plasma-to-brain occupancy relationship
Brain OX1R occupancy by ex vivo autoradiography
OX1R antagonist SAR studies
Balanced potency, selectivity, and ADME profile
Selectivity ratio and brain occupancy parameters as comparator reference
OX1R vs OX2R pathway dissection
High OX1R selectivity avoids OX2R confounds
Co-administration with selective OX2R antagonists for pathway delineation

Technical Documentation Hub

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29 linked technical documents
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